molecular formula C30H44O2 B1247071 Alertenone

Alertenone

Cat. No. B1247071
M. Wt: 436.7 g/mol
InChI Key: WYBSXJBCCDNLRE-BNRYJZQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alertenone is a natural product found in Alertigorgia with data available.

Scientific Research Applications

Alertenone in Marine Biology and Cytotoxicity Studies

A study conducted on the gorgonian Alertigorgia sp. identified alertenone, a dimer of suberosenone. This research found that alertenone, unlike its monomeric counterpart suberosenone, did not exhibit cytotoxicity below 35 microg/mL. This discovery was significant in understanding the biological activities of marine organisms and their potential applications in medicine (Bokesch et al., 1999).

Structural Alerts in Drug Discovery

The concept of structural alerts is vital in drug discovery for identifying molecules likely to form reactive metabolites and become toxic. Alertenone can be considered in this context as a part of the larger framework of studying and predicting the toxicological properties of various molecular structures. This approach helps in assessing the safety profile of new therapeutic molecules (Dang et al., 2017).

Environmental Monitoring and Early Warning Systems

In the broader scope of scientific applications, the concept of 'alert' as in alertenone, can be extended to environmental sciences. For instance, the development of volcanic alert level systems provides a parallel to how molecular alerts in chemistry can inform risk and safety assessments (Potter et al., 2014).

Pharmacological and Biomedical Research

Alertenone's properties and its lack of cytotoxicity at certain concentrations might offer insights in pharmacological research, particularly in studying the mechanisms of action of marine-derived compounds. While specific studies on alertenone in this context are limited, the general principles of drug-laboratory result alerts and their relevance in clinical settings provide a relevant backdrop (Harinstein et al., 2012).

properties

Product Name

Alertenone

Molecular Formula

C30H44O2

Molecular Weight

436.7 g/mol

IUPAC Name

(1S,4R,5R,6S,9S)-9,11,11-trimethyl-2-methylidene-4-[[(1S,2S,5S,6S,9S)-9,11,11-trimethyl-3-oxo-2-tricyclo[4.3.2.01,5]undecanyl]methyl]tricyclo[4.3.2.01,5]undecan-3-one

InChI

InChI=1S/C30H44O2/c1-16-9-11-21-25-19(26(32)18(3)29(16,25)14-28(21,6)7)12-23-24(31)13-22-20-10-8-17(2)30(22,23)15-27(20,4)5/h16-17,19-23,25H,3,8-15H2,1-2,4-7H3/t16-,17-,19+,20-,21-,22-,23+,25-,29+,30-/m0/s1

InChI Key

WYBSXJBCCDNLRE-BNRYJZQMSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)[C@@H](C(=O)C3)C[C@@H]4[C@H]5[C@@H]6CC[C@@H]([C@]5(CC6(C)C)C(=C)C4=O)C

Canonical SMILES

CC1CCC2C3C1(CC2(C)C)C(C(=O)C3)CC4C5C6CCC(C5(CC6(C)C)C(=C)C4=O)C

synonyms

alertenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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